6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Overview
Description
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antiproliferative and anticancer properties . The structure of this compound includes a fluorophenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and a carboxamide functional group, which collectively contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells. The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It exerts superior potencies against different cancer cell lines, including renal cancer cell line UO-31 and MCF7 breast cancer cell line
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, have potential antiproliferative agents against several human cancer cell lines . The downstream effects of these interactions typically result in the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s molecular weight is 21825 , which suggests it may have suitable pharmacokinetic properties for drug development, as most drugs have a molecular weight between 160 and 480 Daltons.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. For instance, the compound has shown to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line .
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like potassium carbonate . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as high-performance liquid chromatography for purification.
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic applications include treatment of cancer and other proliferative diseases.
Comparison with Similar Compounds
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds such as:
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds also exhibit antiproliferative activity but differ in their specific substituents and resulting biological activities.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have shown significant activity against Mycobacterium tuberculosis and other pathogens.
The uniqueness of this compound lies in its specific structural features and the resulting potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c1-7-11(12(15)18)19-13-16-10(6-17(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHISXROIUNRSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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